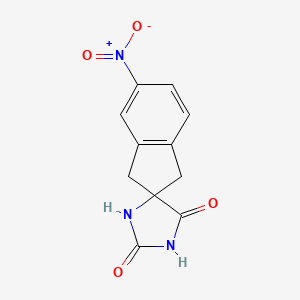
Spiro(5-nitroindano)-2,5'-hidantoína
Descripción general
Descripción
Spiro(5-nitroindane)-2,5’-hydantoin is a spiro compound characterized by a unique structure where two rings are connected through a single common carbon atom. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the spiro configuration imparts distinct chemical and physical properties to the molecule.
Aplicaciones Científicas De Investigación
Spiro(5-nitroindane)-2,5’-hydantoin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Spiro(5-nitroindane)-2,5’-hydantoin typically involves the reaction of 5-nitroindane with hydantoin under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods: Industrial production of Spiro(5-nitroindane)-2,5’-hydantoin may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Spiro(5-nitroindane)-2,5’-hydantoin undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or other reactive sites on the indane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indane derivatives.
Mecanismo De Acción
The mechanism of action of Spiro(5-nitroindane)-2,5’-hydantoin involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity. The spiro configuration also plays a role in the compound’s ability to interact with biological targets, providing a unique three-dimensional structure that can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Spirooxindoles: Known for their anticancer and antimicrobial properties.
Spirochromenes: Studied for their photochromic and electrochromic properties.
Spiroindolines: Investigated for their potential in drug development and materials science.
Uniqueness: Spiro(5-nitroindane)-2,5’-hydantoin stands out due to the presence of the nitro group, which imparts distinct reactivity and bioactivity
Propiedades
IUPAC Name |
5-nitrospiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-9-11(13-10(16)12-9)4-6-1-2-8(14(17)18)3-7(6)5-11/h1-3H,4-5H2,(H2,12,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLBOQSPYBYFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC13C(=O)NC(=O)N3)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride](/img/structure/B2425729.png)




![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2425738.png)

![2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2425741.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2425744.png)
